(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O2/c1-28-19(13-18(27-28)16-4-3-5-17(12-16)33-2)22(32)30-10-8-29(9-11-30)20-6-7-21(26-25-20)31-15-23-14-24-31/h3-7,12-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIPRDPNGZJXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features several pharmacophores:
- Triazole : Known for antifungal and antibacterial activities.
- Pyridazine : Associated with various biological activities.
- Piperazine : Enhances solubility and bioavailability in drug design.
- Methoxyphenyl : Contributes to lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study evaluated derivatives of triazole-pyridazine against various bacterial strains, revealing promising activity comparable to standard antibiotics.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole-Pyridazine Derivative | E. coli | 15 μg/mL |
| Triazole-Pyridazine Derivative | S. aureus | 10 μg/mL |
These findings suggest the potential application of this compound in treating infections caused by resistant bacterial strains.
Anti-inflammatory Properties
The structure of the compound suggests potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro. For instance, a related compound demonstrated a dose-dependent reduction in nitric oxide production in a cellular model of inflammation, highlighting the role of the triazole moiety in modulating inflammatory pathways.
Anticancer Activity
Studies have shown that similar compounds can induce apoptosis in cancer cells. For example, a derivative with a similar structure was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Case Study 1: Antimicrobial Evaluation
A systematic evaluation of triazole-pyridazine compounds showed that certain modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups correlated with increased activity against Bacillus subtilis and Candida albicans.
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, a related compound exhibited a dose-dependent reduction in nitric oxide production, indicating the importance of the triazole moiety in influencing inflammatory responses.
Summary of Biological Activities
The compound's biological activities can be summarized as follows:
| Activity Type | Key Findings |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in breast and lung cancer cells |
Vergleich Mit ähnlichen Verbindungen
Pyrazole Substituent Variations
A closely related compound, “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone” (), replaces the 3-methoxyphenyl group with a thiophene ring. Key differences include:
- Biological Interactions : Thiophene’s aromatic sulfur may engage in hydrophobic interactions, whereas the methoxy group could participate in hydrogen bonding, altering target affinity or metabolic stability.
Core Heterocyclic Modifications
highlights compounds with pyridazine-triazole cores (e.g., Rapa derivatives) where substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter NMR chemical shifts. For the target compound, the 3-methoxyphenyl group in region B likely induces distinct chemical environment changes compared to Rapa analogs, as seen in shifts of protons near substituents .
Lumping Strategy for Property Prediction
’s lumping strategy groups structurally similar compounds to predict properties. The target compound’s triazole-pyridazine core and piperazine linkage align it with ’s analog, suggesting shared reactivity (e.g., nucleophilic substitution at the pyridazine ring). However, the methoxyphenyl group may place it in a distinct subgroup due to divergent electronic and steric effects .
Stability and Reactivity
Compounds like the pyrazol-5-one in , which feature fused aromatic systems (e.g., naphthyl), demonstrate reduced stability under acidic conditions compared to simpler aryl groups. The target compound’s 3-methoxyphenyl group may offer intermediate stability, balancing electron donation and steric hindrance .
Tabulated Comparison of Key Features
Research Implications and Limitations
For instance:
- ’s NMR methodology could be applied to the target compound to map substituent-induced chemical shifts .
- ’s lumping strategy provides a framework for predictive modeling but requires validation via experimental studies .
Note: Experimental characterization (e.g., NMR, solubility assays) is critical to confirm these hypotheses.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
